
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate is an organic compound with a complex structure that includes amino, nitro, and phenylformamido groups
Méthodes De Préparation
The synthesis of ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate typically involves multi-step reactions. One common method includes the nitration of ethyl 3-amino-3-(phenylformamido)prop-2-enoate, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts, and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amino group can form hydrogen bonds with target proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate can be compared with similar compounds such as ethyl 3-amino-3-(phenylformamido)prop-2-enoate and ethyl 3-amino-2-nitro-3-(phenylamino)prop-2-enoate. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C12H13N3O5 |
|---|---|
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
ethyl 3-amino-3-benzamido-2-nitroprop-2-enoate |
InChI |
InChI=1S/C12H13N3O5/c1-2-20-12(17)9(15(18)19)10(13)14-11(16)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,16) |
Clé InChI |
IAZDSUQEXLMBTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(N)NC(=O)C1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


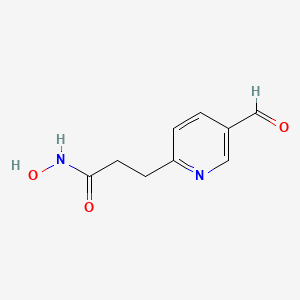
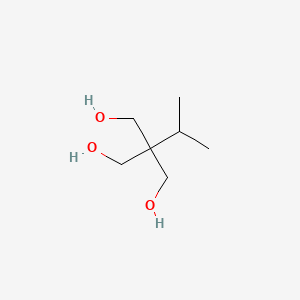


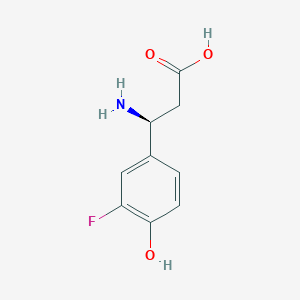
![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)

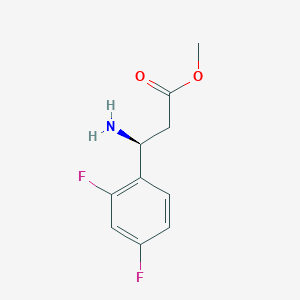
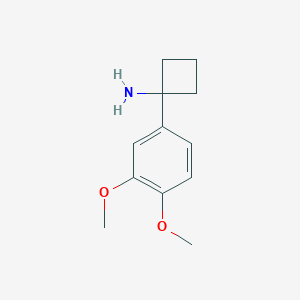
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
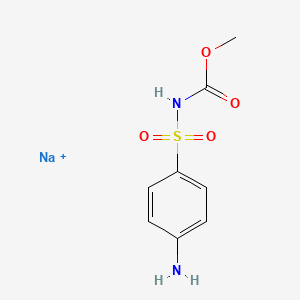
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)

![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
